molecular formula C6H10N2 B15297057 3-(Aminomethyl)cyclobutane-1-carbonitrile

3-(Aminomethyl)cyclobutane-1-carbonitrile

Cat. No.: B15297057
M. Wt: 110.16 g/mol
InChI Key: MRGFCRUGPMFUHD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H10N2 It is characterized by a cyclobutane ring substituted with an aminomethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ammonia and hydrogen cyanide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Another method involves the use of cyclobutylamine and cyanogen bromide. This reaction requires careful control of temperature and pH to ensure the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring with an aminomethyl and nitrile group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

3-(aminomethyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C6H10N2/c7-3-5-1-6(2-5)4-8/h5-6H,1-3,7H2

InChI Key

MRGFCRUGPMFUHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C#N)CN

Origin of Product

United States

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